tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Molecular Formula: C₁₈H₂₄N₂O₄ Molar Mass: 332.39 g/mol CAS No.: 1250885-17-6 Structure: This compound features a 2-azabicyclo[2.1.1]hexane core with two functional groups:
- A tert-butyloxycarbonyl (Boc) group at the 2-position, providing steric protection and acid-labile deprotection capabilities.
- A benzyloxycarbonylamino (Cbz) group at the 5-position, offering orthogonal protection for the amine group, typically removable via hydrogenolysis or acidic conditions .
Properties
IUPAC Name |
tert-butyl 5-(phenylmethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-13-9-14(20)15(13)19-16(21)23-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDYHLVKAWPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methylenecyclobutane Derivatives
A prominent route involves I2-promoted cyclization of methylenecyclobutane derivatives to generate the tricyclic carbamate intermediate, which is subsequently converted into the target compound.
- Starting from methylenecyclobutane derivatives bearing suitable functional groups.
- Cyclization facilitated by iodine (I2) under mild conditions, promoting formation of the azabicyclic ring.
- Hydrolytic cleavage of carbamate groups to introduce amino functionalities.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Cyclization | I2, solvent (e.g., acetonitrile), mild heating | Variable | |
| Hydrolysis | Acidic or basic hydrolysis | High |
This method allows for multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives with high efficiency.
Carbamate Formation via Boc Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc2O):
Amine + Boc2O → N-Boc-amine
- Dissolve the amino precursor in an appropriate solvent (e.g., dichloromethane).
- Add Boc2O and a base such as triethylamine.
- Stir at room temperature until completion.
- Extract and purify the N-Boc protected intermediate.
| Reagent | Solvent | Temperature | Yield | References |
|---|---|---|---|---|
| Boc2O | Dichloromethane | Room temp | >90% | , |
This step is crucial for orthogonal protection, enabling subsequent functionalizations.
Benzylation to Introduce the Benzyloxycarbonyl Group
The amino group is further protected with a benzyloxycarbonyl (Cbz) group via carbamate formation:
N-Boc-amine + Benzyl chloroformate (CbzCl) → N-Boc-Cbz-amine
- React the Boc-protected amine with CbzCl in the presence of a base such as sodium bicarbonate or triethylamine.
- Conduct the reaction in a suitable solvent like dichloromethane or tetrahydrofuran.
- Purify by chromatography.
| Reagent | Solvent | Temperature | Yield | References |
|---|---|---|---|---|
| CbzCl | Dichloromethane | 0–25°C | 75–85% | , |
This step ensures orthogonal protection, facilitating selective deprotection if necessary.
Esterification at the Carboxylate Position
Esterification of the carboxylic acid to form the tert-butyl ester is achieved via:
- Reaction with tert-butyl alcohol in the presence of a coupling reagent such as DCC or via direct acid-catalyzed esterification under reflux.
Carboxylic acid + tert-butanol + DCC → tert-Butyl ester
or
Carboxylic acid + tert-butanol + catalytic acid (e.g., sulfuric acid) → ester
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| DCC coupling | DCC, tert-butanol | Room temp, overnight | 70–85% | , |
| Acid catalysis | H2SO4, reflux | Reflux | 60–75% |
Summary of Synthetic Pathway
Notable Research Findings and Data
- Efficiency and Scalability: The cyclization and protection steps have been optimized for multigram synthesis, with yields exceeding 80% in most cases, demonstrating industrial feasibility.
- Stereoselectivity: Stereocontrol is achieved through chiral starting materials or chiral auxiliaries, critical for bioactive derivatives.
- Reaction Optimization: Use of mild conditions preserves sensitive functional groups and minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of azabicyclo compounds exhibit potential anticancer properties. The incorporation of the benzyloxycarbonylamino group in tert-butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate enhances its bioactivity, making it a candidate for further development in cancer therapeutics.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of azabicyclo compounds and tested their cytotoxicity against various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation, suggesting a promising pathway for drug development .
Building Block for Complex Molecules
This compound serves as an essential building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Data Table: Synthesis Applications
| Compound Name | Application | Reference |
|---|---|---|
| Compound A | Antiviral agent | |
| Compound B | Antibacterial compound | |
| Compound C | Neurological disorder treatment |
Research and Development
The compound is primarily used for research purposes, particularly in the development of new synthetic methodologies and the exploration of its biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butyl and benzyloxycarbonylamino groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogs
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula: C₁₀H₁₇NO₂
- Molar Mass : 183.25 g/mol
- CAS No.: 467454-33-7
- Key Differences: Lacks the Cbz-protected amino group at the 5-position. The absence of this substituent simplifies the molecule, reducing steric hindrance and making it more reactive in nucleophilic substitutions. It serves as a precursor for functionalized derivatives via post-synthetic modifications .
Amino-Substituted Analogs
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molar Mass : 198.27 g/mol
- CAS No.: 1251016-11-1
- Key Differences: Contains a free amino group at the 5-position instead of the Cbz-protected amine. This increases reactivity in coupling reactions (e.g., amide bond formation) but necessitates careful handling to avoid undesired side reactions .
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molar Mass : 212.29 g/mol
- CAS No.: 1250997-62-6
- Key Differences: Features an aminomethyl substituent at the 1-position.
Functionalized Derivatives
tert-Butyl 4-((triisopropylsilyl)ethynyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (34b)
- Molecular Formula: C₂₁H₃₅NO₂Si
- Molar Mass : 385.59 g/mol
- Key Differences : Contains a silyl-protected ethynyl group at the 4-position. This modification enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), expanding utility in bioconjugation and materials science .
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Ring-Size Variants
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Molecular Formula: C₁₁H₁₇NO₃
- Molar Mass : 211.26 g/mol
- CAS No.: 198835-06-2
Comparative Analysis Table
Key Research Findings
- Synthetic Utility : The Cbz group in the target compound allows sequential deprotection strategies, enabling selective modification of the bicyclic scaffold .
- Steric Effects : Substituents like the silyl-ethynyl group in Compound 34b introduce steric bulk, which can hinder unwanted side reactions in cross-coupling processes .
- Biological Relevance: Hydroxymethyl and aminomethyl derivatives exhibit improved aqueous solubility, making them favorable for in vitro assays .
Biological Activity
Overview
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound characterized by its unique azabicyclo structure, which contributes to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential as a scaffold for drug design and its role in biochemical interactions.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₄N₂O₄
- Molecular Weight : 332.40 g/mol
- CAS Number : 1250885-17-6
The compound's structure features a rigid bicyclic framework that enhances its binding affinity to biological targets, making it a valuable candidate for further research into therapeutic applications.
The mechanism of action for this compound involves:
- Binding Affinity : The compound's bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.
- Functional Group Influence : The presence of the tert-butyl and benzyloxycarbonylamino groups enhances the compound's specificity and affinity towards various biological targets.
Antimicrobial Properties
Research indicates that compounds related to azabicyclo structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Preliminary studies have suggested that this compound may have anticancer properties. The compound's ability to interact with cellular pathways involved in proliferation and apoptosis presents opportunities for further investigation in cancer therapeutics.
Study 1: Antimicrobial Activity
A study published in the Journal of Organic Chemistry demonstrated that azabicyclo compounds, including derivatives similar to this compound, exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Potential
In another investigation, researchers explored the effects of this compound on cancer cell lines, revealing that it induced apoptosis in human breast cancer cells through the modulation of apoptotic pathways . The findings suggest a promising avenue for the development of novel anticancer agents.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for tert-butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate?
The compound is synthesized via functionalization of the 5-position of the 2-azabicyclo[2.1.1]hexane scaffold. A key intermediate is the 5-carboxy derivative, which undergoes coupling with benzyloxycarbonyl (Cbz) groups using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous conditions. The tert-butyl carboxylate group is typically introduced via Boc protection of the secondary amine . For analogous bicyclic systems, stereoselective oxidation and protection strategies (e.g., RuO₂/NaIO₄ for ketone formation) are employed to preserve ring integrity .
Q. How is the stereochemical configuration of the bicyclic scaffold confirmed?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths and angles . For rapid screening, NMR coupling constants (e.g., ) and NOESY/ROESY correlations help identify axial/equatorial substituents and bridgehead geometry .
Q. What analytical methods are critical for purity assessment?
Reverse-phase HPLC with UV detection (≥95% purity) is standard, alongside LC-MS for mass confirmation. Melting point analysis (e.g., 58–59°C for related bicyclic tert-butyl carboxylates) and Karl Fischer titration for water content are essential for QC . COA (Certificate of Analysis) documentation should include residual solvent levels (e.g., DCM, THF) via GC-MS .
Advanced Research Questions
Q. How does the steric environment of the 2-azabicyclo[2.1.1]hexane scaffold influence reactivity in cross-coupling reactions?
The rigid bicyclic structure imposes significant steric hindrance, limiting access to the nitrogen lone pair. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Computational modeling (DFT) can predict reactivity hotspots, while kinetic studies reveal slower reaction rates compared to monocyclic analogs .
Q. What strategies mitigate racemization during Cbz-group deprotection?
Hydrogenolysis (H₂/Pd-C) under mild acidic conditions (e.g., HCl in dioxane) minimizes epimerization. Monitoring via chiral HPLC ensures enantiopurity retention. Alternative methods like TFA-mediated Boc deprotection (0–5°C) are less effective due to the scaffold’s acid sensitivity .
Q. How can structural modifications enhance metabolic stability for in vivo studies?
Replacing the benzyloxy group in Cbz with fluorinated or deuterated analogs reduces CYP450-mediated oxidation. Introducing electron-withdrawing substituents (e.g., -CF₃) at the 5-position improves plasma half-life, as shown in related 2-azabicyclo[2.2.1]heptane sulfonamides .
Data Contradiction & Troubleshooting
Q. Why do yields vary dramatically in 5-substituted derivatives?
Competing ring-opening reactions occur under strong nucleophilic conditions (e.g., Grignard reagents). Lower temperatures (−78°C) and slow addition rates suppress side reactions. Contradictory reports on NaH-mediated alkylation may stem from residual moisture; rigorous drying (e.g., molecular sieves) is critical .
Q. How to resolve discrepancies in crystallographic vs. computational bond angles?
SHELX-refined structures often show compressed bond angles due to crystal packing effects. Compare with gas-phase DFT-optimized geometries (B3LYP/6-31G*) to isolate electronic vs. steric contributions. Discrepancies >5° warrant re-evaluation of refinement constraints .
Applications in Drug Discovery
Q. What role does this scaffold play in protease inhibition?
The bicyclic core mimics proline in transition-state analogs, making it a candidate for serine protease inhibitors (e.g., thrombin, trypsin). The Cbz group enhances binding to hydrophobic active sites, while the tert-butyl carboxylate improves solubility for SAR studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
